N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide
Description
N-(2-(2,3-Dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxido) and substituted with a 2,3-dimethylphenyl ring and a 4-nitrobenzamide moiety.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-12-4-3-5-18(13(12)2)23-19(16-10-30(28,29)11-17(16)22-23)21-20(25)14-6-8-15(9-7-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBFBFWDHQQQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, mechanism of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 399.4386 g/mol. It features a thieno[3,4-c]pyrazole core substituted with a dimethylphenyl group and a nitrobenzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 399.44 g/mol |
| Density | 1.43 g/cm³ |
| Boiling Point | 572.1 °C |
| Flash Point | 299.8 °C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core followed by the introduction of the dimethylphenyl and nitrobenzamide groups using various halogenating agents and oxidizing agents to facilitate the formation of the desired product.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 0.3 μM against acute lymphoblastic leukemia (ALL) cell lines, indicating potent activity compared to standard treatments .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors involved in cancer cell proliferation and survival pathways. The thieno[3,4-c]pyrazole structure is known to interact with tyrosine kinases and other signaling molecules that regulate cell growth and apoptosis.
Study on Cytotoxicity
In a comparative study examining several derivatives of thieno[3,4-c]pyrazole compounds, researchers found that those with nitro substitutions exhibited enhanced cytotoxic effects in vitro. The study utilized various cancer cell lines to assess the efficacy of these compounds in inhibiting cell growth and inducing apoptosis .
Pharmacological Profile
Another investigation focused on the pharmacological profile of this compound revealed its potential as a dual inhibitor targeting multiple pathways involved in tumorigenesis. The compound was shown to significantly reduce tumor size in xenograft models when administered at therapeutic doses .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide exhibit promising anticancer properties. The thieno[3,4-c]pyrazole moiety is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. For instance, derivatives of pyrazole compounds have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth . This suggests potential applications in developing new antibiotics or antiseptics.
Agricultural Applications
Fungicidal Activity
this compound and its derivatives have been evaluated for their efficacy as fungicides. Research indicates that these compounds can inhibit the growth of phytopathogenic fungi, making them suitable candidates for agricultural fungicide development .
Pesticidal Properties
In addition to fungicidal activity, the compound's structure suggests potential insecticidal properties. Similar compounds have been explored for their ability to disrupt the physiological processes of pests, providing a dual action against both fungi and insects .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of polymers. Studies have shown that adding such compounds can improve the performance characteristics of materials used in various applications .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Electron Effects : The 4-nitrobenzamide group in the target compound contrasts with the methoxy-substituted analogue in , which introduces opposing electronic effects (electron-withdrawing vs. electron-donating). This difference may alter solubility, crystallization behavior, and biological target interactions .
- Core Heterocycles: The thieno[3,4-c]pyrazole core in the target compound differs from the imidazo[4,5-c]pyrazole in 9c (). The sulfur atom in the thieno ring increases lipophilicity compared to nitrogen-rich imidazole derivatives .
Key Observations :
- Higher yields (66–72%) in suggest robust cyclization pathways for imidazo- and pyrazolo-triazine derivatives. The target compound’s synthesis may face challenges in sulfone formation efficiency .
Physicochemical Properties
Table 3: Melting Points and Spectroscopic Data
Key Observations :
- The target compound’s melting point is expected to exceed 200°C due to the sulfone and nitro groups enhancing crystallinity via dipole-dipole interactions .
- NH protons in analogues (e.g., 9c, 10a) resonate downfield (~9–12 ppm), consistent with hydrogen-bonding interactions .
Hydrogen-Bonding and Crystal Packing
highlights the role of hydrogen bonding in molecular aggregation. The target compound’s NH groups (pyrazole core) and nitro/sulfone oxygen atoms likely participate in intermolecular hydrogen bonds, influencing crystal packing. Comparatively, 9c () exhibits two NH groups, enabling a denser hydrogen-bond network and higher melting point (224–228°C) than 10a (190–192°C), which has three NH groups but less symmetric substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
